molecular formula C23H24FNO4S B12760937 (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate CAS No. 81890-59-7

(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate

Cat. No.: B12760937
CAS No.: 81890-59-7
M. Wt: 429.5 g/mol
InChI Key: XVIJGRQVAQLUBU-GCIBJTFMSA-N
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Description

(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a fluorine atom, a dimethylaminopropylidene group, and a dibenzo thiepin core. Its hydrogen maleate form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorine atom and the dimethylaminopropylidene group is achieved through selective halogenation and subsequent nucleophilic substitution reactions. The final step involves the formation of the hydrogen maleate salt, which is achieved by reacting the free base with maleic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, precise temperature control, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom and the dimethylaminopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
  • 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
  • 9-Fluoro-6,11-dihydrodibenzo(b,e)thiepin

Uniqueness

(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate stands out due to its unique combination of a fluorine atom and a dimethylaminopropylidene group, which imparts distinct chemical and biological properties. The hydrogen maleate form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

81890-59-7

Molecular Formula

C23H24FNO4S

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3E)-3-(9-fluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H20FNS.C4H4O4/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)22-13-14-9-10-15(20)12-18(14)16;5-3(6)1-2-4(7)8/h3-4,6-10,12H,5,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-7-;2-1+

InChI Key

XVIJGRQVAQLUBU-GCIBJTFMSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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